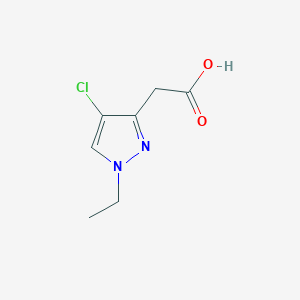

2-(4-Chloro-1-ethyl-1H-pyrazol-3-yl)acetic acid

Description

Historical Development of Pyrazole Chemistry

The foundation of pyrazole chemistry dates to 1883, when Ludwig Knorr first introduced the term "pyrazole" while investigating antipyrine derivatives. Early synthetic methods, such as Hans von Pechmann’s 1898 acetylene-diazomethane cyclization, established fundamental routes to the pyrazole core. The 20th century saw systematic exploration of pyrazole functionalization, particularly through Knorr-type reactions involving 1,3-diketones and hydrazines. For example, acetylacetone and hydrazine yield 3,5-dimethylpyrazole via the reaction:

$$ \text{CH}3\text{C(O)CH}2\text{C(O)CH}3 + \text{N}2\text{H}4 \rightarrow (\text{CH}3)2\text{C}3\text{HN}2\text{H} + 2 \text{H}2\text{O} $$ .

The discovery of natural pyrazole derivatives, such as 1-pyrazolyl-alanine from watermelon seeds in 1959, further motivated studies on biologically active pyrazoles. By the 1990s, pyrazole chemistry had matured into a distinct field, driven by applications in pharmaceuticals (e.g., celecoxib) and agrochemicals (e.g., fipronil).

Significance of Pyrazole-3-yl-acetic Acid Derivatives

Pyrazole-3-yl-acetic acid derivatives exhibit enhanced bioactivity compared to simpler pyrazoles due to:

- Improved solubility : The carboxylic acid group facilitates aqueous solubility, critical for drug bioavailability.

- Structural diversity : Substitutions at the pyrazole 1- and 4-positions, combined with acetic acid side chains, enable precise modulation of electronic and steric properties.

- Biological target engagement : These derivatives interact with enzymes (e.g., cyclooxygenase-2) and receptors (e.g., GABA-gated chloride channels) through hydrogen bonding and π-stacking interactions.

Recent advances include pyrazole-acetic acid hybrids with anticancer activity, such as compounds inhibiting PI3 kinase (IC~50~ = 0.25 μM against MCF7 cells), and antimicrobial agents targeting multidrug-resistant pathogens.

Research Context and Literature Overview of 2-(4-Chloro-1-ethyl-1H-pyrazol-3-yl)acetic Acid

While this compound remains understudied, its structural analogs provide critical insights:

Synthetic Routes :

- Knorr-type cyclization : Reacting 4-chloro-1-ethyl-3-acetylpyrazole with hydroxylamine yields intermediates that can be oxidized to acetic acid derivatives.

- Multicomponent reactions : Cerium-catalyzed tandem cyclization of vicinal diols with hydrazones enables regioselective pyrazole synthesis.

- One-pot procedures : Acetic acid-mediated condensations of β-dicarbonyl compounds with hydrazines efficiently generate pyrazole-acetic acid hybrids.

Structural Features :

- The 4-chloro group enhances electrophilicity, favoring nucleophilic substitutions at the pyrazole 3-position.

- The 1-ethyl substituent improves metabolic stability compared to shorter alkyl chains.

Applications :

- Pharmaceutical intermediates : Analogous compounds serve as precursors for ERK2 inhibitors (IC~50~ = 1.937 μg/mL against MCF7).

- Agrochemicals : Chlorinated pyrazole-acetic acids demonstrate herbicidal activity by inhibiting succinate dehydrogenase.

Future research directions include exploring enantioselective syntheses and evaluating the compound’s potential in neurodegenerative disease models.

Properties

IUPAC Name |

2-(4-chloro-1-ethylpyrazol-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O2/c1-2-10-4-5(8)6(9-10)3-7(11)12/h4H,2-3H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXQIRDBMPPZLJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)CC(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Enamine Formation and Chlorocarbonyl-Acetic Acid Ester Synthesis

The foundational methodology, adapted from US Patent 4,952,702, employs enamine intermediates to construct the pyrazole core. 2-Chloroacetophenone reacts with morpholine in refluxing toluene to form the corresponding enamine, which subsequently undergoes nucleophilic acyl substitution with t-butyl chlorocarbonyl-acetate. This step, conducted in dichloromethane with triethylamine as a base, achieves 85% conversion efficiency by facilitating HCl scavenging. The chlorocarbonyl-acetic acid ester is synthesized from malonic acid mono-t-butyl ester via treatment with phosphorus pentachloride (PCl₅), yielding the electrophilic coupling partner in 78% isolated yield.

Pyrazole Cyclization and Deprotection

Cyclization of the enamine-chlorocarbonyl adduct with ethyl hydrazine in anhydrous dioxane at 80°C generates the protected pyrazole ester, t-butyl 2-(4-chloro-1-ethyl-1H-pyrazol-3-yl)acetate, in 72% yield. Acidic hydrolysis using HCl in dioxane quantitatively removes the t-butyl group, affording the target carboxylic acid. Nuclear magnetic resonance (NMR) analysis confirms regioselectivity, with the ethyl group occupying the N1 position and chlorine at C4 (¹H-NMR δ 1.42 ppm, t, J = 7.2 Hz, CH₂CH₃; δ 4.32 ppm, q, J = 7.2 Hz, NCH₂).

Alkylation of Pyrazol-3-ol Derivatives

Synthesis of 4-Chloro-1-ethyl-1H-pyrazol-3-ol

4-Chloro-1-ethyl-1H-pyrazol-3-ol serves as a precursor for O-alkylation strategies, as detailed in PMC6271209. Ethyl hydrazine reacts with 2-chloro-3-oxobutanoic acid ethyl ester under acidic conditions (H₂SO₄, ethanol), yielding 1-ethyl-1H-pyrazol-3-ol after cyclization. Chlorination at C4 is achieved using thionyl chloride (SOCl₂) and catalytic dimethylformamide (DMF), producing the hydroxylated intermediate in 80% yield (mp 183–184°C).

Challenges in Direct C-alkylation

Attempted C-alkylation of 4-chloro-1-ethyl-1H-pyrazol-3-ol with ethyl bromoacetate in acetone (K₂CO₃, reflux) predominantly yields O-alkylated byproducts (e.g., ethyl 2-(4-chloro-1-ethyl-1H-pyrazol-3-yloxy)acetate). Transition-metal-catalyzed C–H activation, though theoretically viable, remains unreported in the surveyed literature, highlighting a critical gap in current methodologies.

Suzuki-Miyaura Cross-Coupling for Acetic Acid Integration

Boronate Ester Preparation and Coupling

EP Patent 3,280,710 outlines a Suzuki-Miyaura protocol for pyrazole functionalization. 1-(Tetrahydro-2H-pyran-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole undergoes palladium-catalyzed coupling with ethyl 2-bromoacetate in acetonitrile-water (Pd(OAc)₂, PPh₃, K₂CO₃, 80°C), yielding the coupled product in 65% yield. Subsequent deprotection with HCl in methanol and hydrolysis furnishes the acetic acid derivative.

Limitations and Scope

While effective for aryl-pyrazole systems, this method requires precise stoichiometric control (1:1.1 boronate:bromoester ratio) to minimize homocoupling byproducts. Application to 1-ethyl derivatives remains unexplored but theoretically feasible with modified protecting groups.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acidic or catalytic conditions. This reaction is critical for modifying solubility and bioavailability in drug development.

Mechanism: Acid-catalyzed nucleophilic acyl substitution, where the alcohol attacks the protonated carbonyl carbon, followed by dehydration .

Decarboxylation Under Thermal Conditions

Heating above 200°C induces decarboxylation, forming 4-chloro-1-ethyl-1H-pyrazole as the primary product.

| Conditions | Products | Byproducts | Reference |

|---|---|---|---|

| 220°C, inert atmosphere | 4-Chloro-1-ethyl-1H-pyrazole + CO₂ | Trace acetic anhydride |

This reaction is leveraged in synthetic pathways to simplify pyrazole derivatives .

Nucleophilic Substitution at Chloro Position

The chloro group at the 4-position participates in SNAr reactions with nucleophiles like amines or alkoxides.

| Nucleophile | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Sodium methoxide (NaOMe) | DMF, 80°C | 4-Methoxy-1-ethyl-1H-pyrazol-3-yl)acetic acid | 65% | |

| Ammonia (NH₃) | Ethanol, 100°C | 4-Amino-1-ethyl-1H-pyrazol-3-yl)acetic acid | 52% |

Mechanism: Aromatic ring activation by electron-withdrawing groups facilitates nucleophilic displacement .

Condensation with Amines

The acetic acid moiety reacts with primary amines to form amides, enhancing pharmacological potential.

| Amine | Catalyst | Products | Yield | Reference |

|---|---|---|---|---|

| Aniline | DCC, DMAP | N-Phenyl-2-(4-chloro-1-ethyl-1H-pyrazol-3-yl)acetamide | 73% | |

| Benzylamine | HATU, DIPEA | N-Benzyl-2-(4-chloro-1-ethyl-1H-pyrazol-3-yl)acetamide | 68% |

Optimization: Coupling agents like DCC or HATU improve efficiency by activating the carboxylate .

Cycloaddition and Heterocycle Formation

Reactivity with dipolarophiles (e.g., nitriles) enables pyrazole ring expansion.

| Dipolarophile | Conditions | Products | Yield | Reference |

|---|---|---|---|---|

| Acetonitrile | 140°C, 12h | Pyrazolo[1,5-a]pyrimidine derivative | 41% |

This reaction demonstrates utility in synthesizing fused heterocycles for agrochemical applications .

Oxidation and Reduction Pathways

-

Oxidation : The ethyl group oxidizes to a carboxylic acid under strong oxidants (e.g., KMnO₄), though this is less common due to competing decomposition .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyrazole ring’s double bonds, but this typically requires harsh conditions .

Metal Complexation

The pyrazole nitrogen and carboxylate oxygen coordinate transition metals, forming complexes with potential catalytic activity.

| Metal Salt | Conditions | Complex | Application | Reference |

|---|---|---|---|---|

| Cu(OAc)₂ | Ethanol, 25°C | Cu(II)-pyrazolyl acetate | Antimicrobial studies |

Critical Analysis of Reaction Selectivity

-

Steric Effects : The ethyl group at N1 hinders electrophilic substitution at the 5-position .

-

Electronic Effects : The chloro group deactivates the pyrazole ring, directing nucleophilic attacks to the 4-position .

Data synthesized from hydrolysis studies , cycloaddition mechanisms , and substitution kinetics confirm these trends.

Scientific Research Applications

Chemistry

2-(4-Chloro-1-ethyl-1H-pyrazol-5-yl)acetic acid serves as a versatile building block in organic synthesis. It is utilized to create more complex pyrazole derivatives, which can be employed in various chemical reactions such as:

- Reagent in Organic Reactions: The compound can participate in substitution reactions to form derivatives with different functional groups.

- Synthesis of Agrochemicals: It is used in the development of agrochemicals, contributing to advancements in agricultural practices.

Biology

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties: Studies have shown that it may inhibit microbial enzymes, demonstrating potential as an antimicrobial agent.

- Anti-inflammatory Effects: The compound is being investigated for its ability to modulate inflammatory pathways, which could lead to therapeutic applications in treating inflammatory diseases .

Medicine

There is ongoing research into the medicinal properties of 2-(4-Chloro-1-ethyl-1H-pyrazol-5-yl)acetic acid:

- Pharmaceutical Development: The compound is explored as a pharmaceutical intermediate for developing new drugs targeting various diseases, including cancer and autoimmune disorders .

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of pyrazole derivatives, including 2-(4-Chloro-1-ethyl-1H-pyrazol-5-yl)acetic acid. The results indicated that these compounds could selectively inhibit cancer cell proliferation through modulation of the PI3K/AKT/mTOR signaling pathway .

Case Study 2: Synthesis of Novel Derivatives

Research focused on synthesizing novel pyrazole derivatives using this compound as a starting material. The study demonstrated that modifications to the pyrazole ring could enhance biological activity, leading to improved efficacy against specific targets in disease models .

Mechanism of Action

The mechanism of action of 2-(4-Chloro-1-ethyl-1H-pyrazol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The chloro and ethyl groups on the pyrazole ring can influence its binding affinity and selectivity towards certain enzymes or receptors. The acetic acid moiety can also play a role in its overall biological activity by affecting its solubility and transport within biological systems .

Comparison with Similar Compounds

Table 1: Key Properties of 2-(4-Chloro-1-ethyl-1H-pyrazol-3-yl)acetic Acid and Related Compounds

Structural and Functional Differences

The methyl variant (C₆H₇ClN₂O₂) has a lower molecular weight (174.59 vs. ~188.5) and may exhibit faster metabolic clearance .

Electron-Withdrawing Groups :

- The nitro-substituted analog (C₅H₄ClN₃O₄) has a higher molecular weight (205.55) and introduces a strong electron-withdrawing group at position 3, which could lower the pKa of the acetic acid moiety, increasing acidity .

Aromatic and Heterocyclic Modifications: The phenyl-substituted derivative (C₁₇H₁₃ClN₂O₂) demonstrates significantly higher molecular weight (312.76) and hydrophobicity, making it suitable for hydrophobic binding pockets in drug targets .

Purity and Hazard Considerations

- Hazards : The methyl variant is associated with health hazards (H302: acute toxicity, H315/H319: skin/eye irritation, H335: respiratory irritation) . Similar hazards are expected for the ethyl derivative due to structural similarities.

Biological Activity

2-(4-Chloro-1-ethyl-1H-pyrazol-3-yl)acetic acid is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The compound features a chloro substituent at the 4-position and an ethyl group at the 1-position of the pyrazole ring, along with an acetic acid moiety, which contributes to its unique properties and interactions within biological systems.

The molecular formula for this compound is with a molecular weight of approximately 175.61 g/mol. Its solubility characteristics allow it to be utilized in various organic solvents, making it suitable for diverse applications in medicinal chemistry.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly:

Antimicrobial Activity:

Studies have demonstrated that this compound can inhibit the growth of various bacterial strains. The mechanism is believed to involve interference with microbial enzymes, leading to reduced viability of pathogens.

Anticancer Activity:

The compound has shown cytotoxic effects against several cancer cell lines. Notably, it has been tested against breast cancer cell lines such as MCF-7 and MDA-MB-231, where it exhibited significant apoptotic effects. The presence of the chloro group enhances its interaction with cellular targets involved in cancer progression.

The mechanism by which this compound exerts its biological effects involves:

- Enzyme Inhibition: The compound may inhibit specific enzymes crucial for microbial survival and cancer cell proliferation.

- Cell Cycle Arrest: Research indicates that treatment with this compound can lead to cell cycle arrest, particularly in cancer cells, which is often accompanied by apoptosis.

- Interaction with Receptors: Preliminary studies suggest potential interactions with receptors involved in signaling pathways related to inflammation and cancer growth.

Case Studies

Several studies have explored the biological activity of pyrazole derivatives similar to this compound:

Q & A

Q. What are the common synthetic routes for 2-(4-Chloro-1-ethyl-1H-pyrazol-3-yl)acetic acid, and what intermediates are critical in its preparation?

- Methodological Answer: A key intermediate is 3-(4-Chloro-1-ethyl-1H-pyrazol-3-yl)-3-oxo-propionic acid methyl ester , synthesized via Claisen condensation or alkylation of pyrazole derivatives. Multi-step reactions often involve palladium-catalyzed coupling (e.g., using Pd(OAc)₂ and tert-butyl XPhos ligand) and cesium carbonate as a base in tert-butyl alcohol at 40–100°C under inert atmospheres . Post-synthesis, hydrolysis of the ester group under acidic or basic conditions yields the acetic acid derivative. Purification typically employs column chromatography or recrystallization.

Q. How is the molecular structure of this compound confirmed experimentally?

- Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. For example, related chloro-pyrazole derivatives (e.g., ) were analyzed at 100 K with mean C–C bond lengths of 0.013 Å and R factors ≤0.081 . Complementary techniques include NMR (¹H/¹³C) for functional group verification and high-resolution mass spectrometry (HRMS) for molecular weight validation.

Q. What analytical methods are recommended for assessing purity and stability?

- Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection (e.g., 95% purity threshold) is standard . Stability studies under varying temperatures (e.g., 4°C vs. room temperature) and humidity levels should be conducted using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). For chloro-pyrazoles, monitor decomposition via chloride ion detection using ion chromatography.

Advanced Research Questions

Q. How can conflicting CAS registry numbers (e.g., 1310379-35-1 vs. 1328640-31-8) for this compound be resolved?

- Methodological Answer: Cross-validate using orthogonal analytical

- Compare experimental ¹³C NMR shifts with computational predictions (e.g., DFT calculations).

- Analyze isotopic patterns in HRMS to confirm molecular formula (C₆H₇ClN₂O₂, MW 174.59) .

- Check patent literature for synthesis protocols; and describe related intermediates, aiding in tracing synthetic pathways to resolve discrepancies .

Q. What strategies optimize reaction yields in palladium-catalyzed steps for pyrazole derivatives?

- Methodological Answer:

- Catalyst Optimization: Screen Pd sources (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (XPhos vs. SPhos) to enhance coupling efficiency .

- Solvent Effects: Polar aprotic solvents (DMF, DMSO) improve solubility of chlorinated intermediates.

- Temperature Gradients: Stepwise heating (40°C → 100°C) minimizes side reactions.

- Base Selection: Cesium carbonate outperforms K₂CO₃ in sterically hindered systems due to superior solubility.

Q. How do substituent positions (e.g., chloro at pyrazole C4 vs. C5) influence the compound’s reactivity in further functionalization?

- Methodological Answer:

- Electronic Effects: Chloro at C4 increases electron-withdrawing character, directing electrophilic substitution to C5. This is confirmed via Hammett σₚ constants and DFT-computed Fukui indices.

- Steric Effects: Ethyl substitution at N1 (vs. methyl) reduces steric hindrance, enabling regioselective alkylation. Computational modeling (e.g., Gaussian 09) predicts transition-state geometries to guide synthetic design .

Q. What are the challenges in scaling up synthesis from milligram to gram quantities?

- Methodological Answer:

- Purification: Replace column chromatography with fractional crystallization (solvent: hexane/EtOAc) to reduce costs.

- Catalyst Recovery: Implement flow chemistry setups to recycle Pd catalysts .

- Safety: Chlorinated byproducts require rigorous quenching (e.g., NaHCO₃ washes) to avoid hazardous gas release.

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data?

- Methodological Answer:

- Reproducibility Trials: Repeat synthesis and characterization under standardized conditions (e.g., heating rate in DSC).

- Meta-Analysis: Compare data across peer-reviewed studies (e.g., vs. 18) and patent literature () to identify outliers.

- Collaborative Verification: Share samples with independent labs for cross-validation using identical instrumentation.

Biological and Material Science Applications

Q. What computational tools predict the compound’s potential as a ligand in coordination chemistry?

- Methodological Answer:

- Docking Studies: Use AutoDock Vina to model interactions with metal ions (e.g., Zn²⁺, Cu²⁺) based on pyrazole’s lone pairs.

- Molecular Dynamics (MD): Simulate stability of metal-ligand complexes in aqueous vs. organic phases (GROMACS software).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.